molecular formula C34H44F2N2O8 B15126076 rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid

rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid

Cat. No.: B15126076
M. Wt: 646.7 g/mol
InChI Key: JGMKARQXDFUUGU-ATLWNKLRSA-N
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Description

rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid: is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a 4-fluorophenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

The synthesis of rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the tert-Butoxycarbonyl Group: This is usually done using tert-butyl chloroformate in the presence of a base.

    Attachment of the 4-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction using a fluorinated aromatic compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using flow microreactor systems for better control and efficiency .

Chemical Reactions Analysis

rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can influence the compound’s binding affinity and selectivity, while the fluorophenyl group can enhance its stability and reactivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives with different substituents. For example:

    rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

The uniqueness of rel-(3S,4R)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid lies in the presence of the fluorophenyl group, which can enhance its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C34H44F2N2O8

Molecular Weight

646.7 g/mol

IUPAC Name

(3R,4S)-3-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid;(3S,4R)-3-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/2C17H22FNO4/c2*1-17(2,3)23-16(22)19-9-8-13(15(20)21)14(10-19)11-4-6-12(18)7-5-11/h2*4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t2*13-,14-/m10/s1

InChI Key

JGMKARQXDFUUGU-ATLWNKLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2=CC=C(C=C2)F)C(=O)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)F)C(=O)O.CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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